6'-Exomethylene lovastatin
Overview
Description
6’-Exomethylene lovastatin is a derivative of lovastatin, a well-known cholesterol-lowering agent. Lovastatin is a natural product isolated from the fungus Aspergillus terreus. The compound 6’-exomethylene lovastatin is formed through the biotransformation of lovastatin, primarily at the 6’-position of the molecule . This derivative has shown significant potential in inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6’-exomethylene lovastatin involves the hydroxylation of lovastatin at the 6’-position. This process is catalyzed by liver microsomes from rats and mice . The hydroxylation occurs stereoselectively, resulting in the formation of 6’-beta-hydroxy-lovastatin, which further undergoes transformation to yield 6’-exomethylene lovastatin .
Industrial Production Methods: Industrial production of 6’-exomethylene lovastatin can be achieved through biotransformation processes using microbial cultures or liver microsomes. The use of biocatalysts ensures the stereoselective hydroxylation of lovastatin, leading to the desired product .
Chemical Reactions Analysis
Types of Reactions: 6’-Exomethylene lovastatin undergoes various chemical reactions, including oxidation and hydrolysis. The compound is primarily formed through the hydroxylation of lovastatin .
Common Reagents and Conditions:
Hydrolysis: The lactone ring of lovastatin can be hydrolyzed to form the corresponding hydroxy acid.
Major Products Formed: The major products formed from the reactions involving 6’-exomethylene lovastatin include its hydroxy acid form, which retains significant enzyme-inhibitory activity .
Scientific Research Applications
Mechanism of Action
6’-Exomethylene lovastatin exerts its effects by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway . The inhibition of this enzyme reduces the conversion of HMG-CoA to mevalonate, thereby decreasing cholesterol production. The compound’s molecular targets include the active site of HMG-CoA reductase, where it competes with the natural substrate .
Comparison with Similar Compounds
6’-Hydroxy-lovastatin: Another metabolite of lovastatin formed through hydroxylation at the 6’-position.
Simvastatin: A semi-synthetic analogue of lovastatin with similar cholesterol-lowering effects.
Atorvastatin: A synthetic statin with a different structure but similar mechanism of action.
Uniqueness: 6’-Exomethylene lovastatin is unique due to its specific biotransformation pathway and the presence of the exomethylene group at the 6’-position. This structural modification enhances its enzyme-inhibitory activity compared to other metabolites of lovastatin .
Biological Activity
6'-Exomethylene lovastatin is a derivative of lovastatin, a well-known statin used primarily for lowering cholesterol levels. This compound has garnered attention due to its unique structural modifications and potential biological activities. This article provides an in-depth examination of the biological activity of this compound, including its metabolic pathways, pharmacological effects, and implications for therapeutic use.
Structural Characteristics and Metabolism
Chemical Structure
this compound is characterized by the presence of an exomethylene group at the 6' position, which differentiates it from other lovastatin derivatives. This modification plays a crucial role in its biological activity and metabolic fate.
Metabolism
The metabolism of lovastatin, including its derivatives like this compound, occurs primarily in the liver through cytochrome P450 enzymes, particularly CYP3A4. Studies have shown that the 6'-position is a key site for biotransformation, leading to various metabolites including 6'-hydroxy-lovastatin and 6'-exomethylene-lovastatin itself. The relative enzyme inhibitory activities of these metabolites indicate that while 6'-beta-hydroxy-lovastatin exhibits the highest inhibition of HMG-CoA reductase, 6'-exomethylene-lovastatin also retains significant activity, albeit lower than its hydroxylated counterpart .
Table 1: Metabolite Inhibitory Activity of Lovastatin Derivatives
Metabolite | HMG-CoA Reductase Inhibition |
---|---|
6'-Beta-hydroxy-lovastatin | 1.0 |
6'-Exomethylene-lovastatin | 0.6 |
3"-Hydroxy-lovastatin | 0.15 |
Pharmacological Effects
Cholesterol Lowering
Like its parent compound, this compound functions as an HMG-CoA reductase inhibitor, which is pivotal in cholesterol biosynthesis. By inhibiting this enzyme, it effectively reduces low-density lipoprotein (LDL) cholesterol levels in the bloodstream, thereby contributing to cardiovascular health .
Anti-inflammatory Properties
Recent studies have indicated that lovastatin and its derivatives may possess anti-inflammatory properties. For instance, the combination of lovastatin with probiotics showed potential in mitigating liver inflammation during hyperlipidemia treatment in animal models . This suggests that this compound could similarly exhibit such effects.
Case Studies
Lovastatin's Role in Dengue Treatment
A clinical study assessed the efficacy of lovastatin in treating adult patients with dengue fever. While it was found to be safe and well-tolerated, no significant therapeutic benefit was observed. Interestingly, elevations in liver enzymes were noted among participants receiving lovastatin, highlighting the need for careful monitoring during treatment with statins .
Impact on Alzheimer's Disease
Research has explored the effects of statins on Alzheimer's disease (AD) progression. Lovastatin administration led to decreased serum levels of β-amyloid (Aβ), a protein associated with AD pathology. This suggests that derivatives like this compound may also influence neurodegenerative processes through similar mechanisms .
Properties
IUPAC Name |
[(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-3-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] (2S)-2-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,15-16,18-21,23,25H,2,5,8-9,11-13H2,1,3-4H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFUDDFNKHOQEC-HGQWONQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(=C)C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1CC(=C)C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121624-17-7 | |
Record name | 6'-Exomethylene lovastatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121624177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6'-EXOMETHYLENE LOVASTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48W5FXB9PY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.